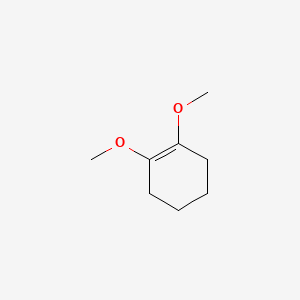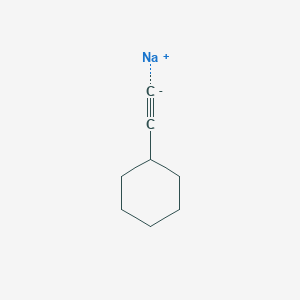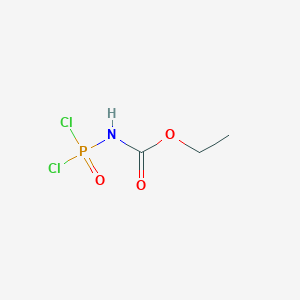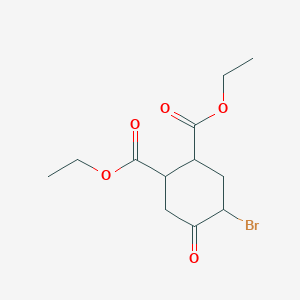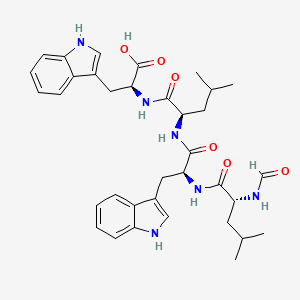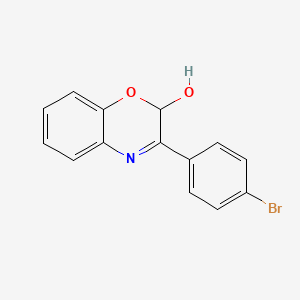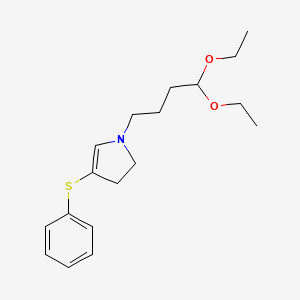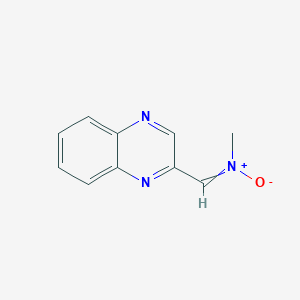![molecular formula C16H14F3NO3S B14562607 N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide CAS No. 62261-73-8](/img/structure/B14562607.png)
N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide is an organic compound that features a benzoyl group, a trifluoromethanesulfonamide group, and a dimethyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 2,6-dimethylbenzoyl chloride with 3-aminophenyl-1,1,1-trifluoromethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the trifluoromethanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonamide group can enhance the compound’s binding affinity and selectivity towards these targets. The benzoyl group may also play a role in stabilizing the compound’s interaction with its molecular targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoyl-substituted aromatic compounds and trifluoromethanesulfonamide derivatives. Examples include:
- N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide
- This compound
Uniqueness
This compound is unique due to the presence of both the benzoyl and trifluoromethanesulfonamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62261-73-8 |
|---|---|
Molecular Formula |
C16H14F3NO3S |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
N-[3-(2,6-dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C16H14F3NO3S/c1-10-5-3-6-11(2)14(10)15(21)12-7-4-8-13(9-12)20-24(22,23)16(17,18)19/h3-9,20H,1-2H3 |
InChI Key |
NDAJXQUJELRZBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


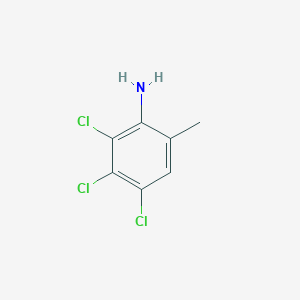
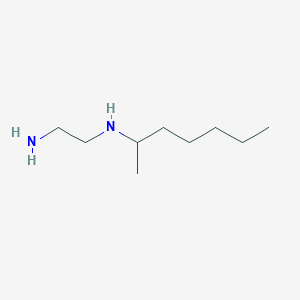
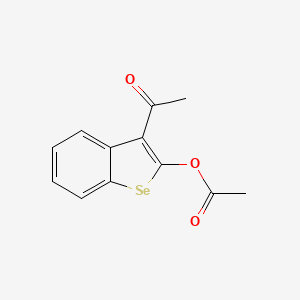
![N-[1-(2-Butyl-4-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B14562543.png)
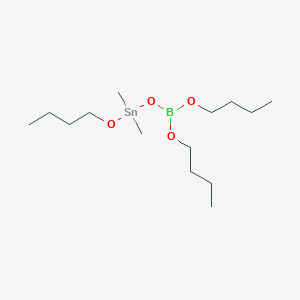
![5H-Cyclohepta[c]pyridin-3-amine, 6,7,8,9-tetrahydro-1-methyl-](/img/structure/B14562557.png)
